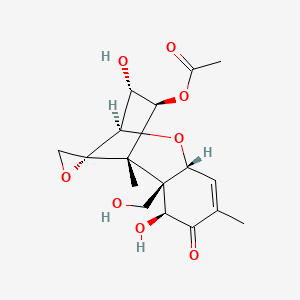
Fusarenone X
Vue d'ensemble
Description
Fusarenon X est une mycotoxine de type B trichothecène produite par différentes espèces de champignons Fusarium, telles que Fusarium graminearum et Fusarium culmorum . Il est connu pour ses propriétés cytotoxiques et immunosuppressives puissantes, ce qui en fait un sujet d'intérêt dans les études toxicologiques . Fusarenon X se retrouve couramment dans les céréales et les grains contaminés, ce qui représente un risque pour la santé humaine et animale .
Applications De Recherche Scientifique
Fusarenon X has a wide range of scientific research applications due to its potent biological activities . In chemistry, it is used as a model compound to study the mechanisms of mycotoxin action and to develop methods for detecting and quantifying mycotoxins in food and feed . In biology, Fusarenon X is used to investigate its effects on cellular processes, including protein synthesis and apoptosis . In medicine, it is studied for its potential therapeutic applications, such as its ability to induce apoptosis in cancer cells . Additionally, Fusarenon X is used in industry to develop strategies for mitigating mycotoxin contamination in agricultural products .
Mécanisme D'action
Fusarenon X exerts its effects primarily through the inhibition of protein synthesis and the disruption of DNA synthesis . It binds to ribosomes and interferes with the translation process, leading to the disaggregation of polyribosomes and the inhibition of protein synthesis . This ribotoxic stress response triggers apoptosis in affected cells . The compound targets organs with actively proliferating cells, such as the thymus, spleen, skin, small intestine, testes, and bone marrow . Additionally, Fusarenon X induces inflammation by upregulating key inflammatory genes and downregulating pathways involved in lipid metabolism .
Safety and Hazards
Fusarenone X causes immunosuppression, intestinal malabsorption, developmental toxicity, and genotoxicity . In addition, sufficient evidence of carcinogenicity in experimental animals is currently lacking, and the International Agency for Research on Cancer (IARC) classifies it as a group 3 carcinogen .
Orientations Futures
Fusarenone X is a natural product found in Fusarium graminearum and Fusarium tricinctum . It is a trichothecene mycotoxin that is frequently observed along with deoxynivalenol (DON) and nivalenol (NIV) in agricultural commodities . The future directions of this compound research could involve further exploration of its toxicological effects and potential uses .
Analyse Biochimique
Biochemical Properties
Fusarenon X plays a significant role in biochemical reactions. It is known to evoke a ribotoxic stress response, which inhibits protein and DNA synthesis in eukaryotic cells . The major targets of Fusarenon X are organs containing actively proliferating cells, such as the thymus, spleen, skin, small intestine, testes, and bone marrow .
Cellular Effects
Fusarenon X has been shown to induce more severe histological alterations than other mycotoxins like Deoxynivalenol (DON). Inflammation is the hallmark of the molecular toxicity of Fusarenon X . It has been reported to cause immunosuppression, intestinal malabsorption, developmental toxicity, and genotoxicity .
Molecular Mechanism
The molecular mechanism of Fusarenon X involves binding to ribosomes and inhibiting protein synthesis . It also disrupts DNA synthesis and induces apoptosis through the generation of reactive oxygen species . Several pathways, including VDR/RXR activation, ephrin receptor signaling, and GNRH signaling, were specific to Fusarenon X .
Temporal Effects in Laboratory Settings
It is known that Fusarenon X induces more potent intestinal inflammation than DON
Dosage Effects in Animal Models
The effects of Fusarenon X vary with different dosages in animal models. Exposure to Fusarenon X is associated with diarrhea and extensive intestinal hemorrhaging with cellular destruction in the intestinal mucosa
Metabolic Pathways
Fusarenon X is involved in several metabolic pathways. The transcriptome analysis revealed that Fusarenon X down-regulates the peroxisome proliferator-activated receptor (PPAR) and liver X receptor - retinoid X receptor (LXR-RXR) signaling pathways that control lipid metabolism .
Méthodes De Préparation
Voies de synthèse et conditions de réaction : Fusarenon X peut être synthétisé par une série de réactions chimiques impliquant les composés précurseurs trouvés dans les espèces Fusarium . La voie de synthèse implique généralement l'utilisation de mélanges d'acétonitrile et d'eau pour l'extraction, suivie d'une purification par chromatographie liquide . Les conditions de réaction exigent souvent un contrôle précis de la température et du pH pour assurer la stabilité du composé .
Méthodes de production industrielle : La production industrielle de Fusarenon X implique la culture d'espèces Fusarium dans des conditions contrôlées pour maximiser le rendement de la mycotoxine . Les cultures fongiques récoltées sont ensuite traitées pour extraire et purifier Fusarenon X à l'aide de techniques chromatographiques avancées . Cette méthode assure un approvisionnement constant du composé pour la recherche et les applications industrielles .
Analyse Des Réactions Chimiques
Types de réactions : Fusarenon X subit diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution . Ces réactions sont essentielles pour modifier la structure du composé et améliorer ses propriétés pour des applications spécifiques .
Réactifs et conditions courants : Les réactifs courants utilisés dans les réactions impliquant Fusarenon X comprennent les oxydants comme le peroxyde d'hydrogène et les réducteurs tels que le borohydrure de sodium . Les réactions sont généralement effectuées dans des conditions contrôlées, y compris des températures et des niveaux de pH spécifiques, pour garantir les résultats souhaités .
Principaux produits formés : Les principaux produits formés à partir des réactions de Fusarenon X comprennent des dérivés avec des groupes fonctionnels modifiés, qui peuvent présenter des activités biologiques différentes .
Applications de recherche scientifique
Fusarenon X a une large gamme d'applications de recherche scientifique en raison de ses activités biologiques puissantes . En chimie, il est utilisé comme un composé modèle pour étudier les mécanismes d'action des mycotoxines et pour développer des méthodes de détection et de quantification des mycotoxines dans les aliments et les aliments pour animaux . En biologie, Fusarenon X est utilisé pour étudier ses effets sur les processus cellulaires, y compris la synthèse des protéines et l'apoptose . En médecine, il est étudié pour ses applications thérapeutiques potentielles, telles que sa capacité à induire l'apoptose dans les cellules cancéreuses . En outre, Fusarenon X est utilisé dans l'industrie pour développer des stratégies d'atténuation de la contamination par les mycotoxines dans les produits agricoles .
Mécanisme d'action
Fusarenon X exerce ses effets principalement par l'inhibition de la synthèse des protéines et la perturbation de la synthèse de l'ADN . Il se lie aux ribosomes et interfère avec le processus de traduction, ce qui conduit à la désagrégation des polyribosomes et à l'inhibition de la synthèse des protéines . Cette réponse de stress ribotoxique déclenche l'apoptose dans les cellules affectées . Le composé cible les organes avec des cellules en prolifération active, telles que le thymus, la rate, la peau, le petit intestin, les testicules et la moelle osseuse . De plus, Fusarenon X induit l'inflammation en régulant à la hausse les gènes inflammatoires clés et en régulant à la baisse les voies impliquées dans le métabolisme des lipides .
Comparaison Avec Des Composés Similaires
Fusarenon X appartient à la famille des mycotoxines trichothecènes, qui comprend d'autres composés tels que la déoxynivalénol, la nivalénol et la toxine T-2 . Comparé à ces composés similaires, Fusarenon X est connu pour sa toxicité plus élevée et ses effets biologiques plus puissants . Par exemple, il induit des altérations histologiques et une inflammation plus graves que la déoxynivalénol . Les voies uniques ciblées par Fusarenon X, telles que l'activation VDR/RXR et la signalisation du récepteur éphrine, le distinguent des autres trichothecènes .
Liste des composés similaires :- Déoxynivalénol
- Nivalénol
- Toxine T-2
- Toxine HT-2
- 3-acétyldeoxynivalénol
- 15-acétyldeoxynivalénol
Les propriétés uniques et les activités biologiques puissantes de Fusarenon X en font un composé précieux pour la recherche scientifique et les applications industrielles. Son étude continue de fournir des informations sur les mécanismes d'action des mycotoxines et le développement de stratégies pour atténuer la contamination par les mycotoxines.
Propriétés
IUPAC Name |
[(1S,2R,3S,7R,9R,10R,11S,12S)-3,10-dihydroxy-2-(hydroxymethyl)-1,5-dimethyl-4-oxospiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-11-yl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22O8/c1-7-4-9-16(5-18,12(22)10(7)20)15(3)13(24-8(2)19)11(21)14(25-9)17(15)6-23-17/h4,9,11-14,18,21-22H,5-6H2,1-3H3/t9-,11-,12-,13-,14-,15-,16-,17+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGCUCFKWVIWWNW-CAYGJDLQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2C(C(C1=O)O)(C3(C(C(C(C34CO4)O2)O)OC(=O)C)C)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C[C@@H]2[C@]([C@@H](C1=O)O)([C@]3([C@@H]([C@H]([C@H]([C@@]34CO4)O2)O)OC(=O)C)C)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Transparent solid; [HSDB] | |
| Record name | Fusarenon X | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/5394 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
Soluble in ethyl acetate, ethanol, methanol and chloroform; insoluble in n-hexane and n-pentane | |
| Record name | FUSARENON X | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3486 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
These data indicate that T-2-induced apoptosis involves activation of caspase-3 and DFF-40/CAD through cytosolic accumulation of cytochrome c along with caspase-9 activation., Detailed studies were carried out on fusarenon-X to determine its precise mode of action as an inhibitor of eukaryotic protein synthesis. Apparently the ribosomal target site is the peptidyl transferase catalytic center. However, the ability of the drug to bind to this center on polyribosomes (carrying long nascent polypeptide chains) is critically dependent on the concentration of fusarenon X employed., Strongly adherent, phagocytic, suppressive cellular elements - possibly activated macrophages - were found in the spleens of treated animals. | |
| Record name | FUSARENON X | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3486 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Transparent bipyramid crystals, Crystals, Hexagonal bipyramid crystal from dichloromethane-n-pentane; crystals from dichloroethane | |
CAS No. |
23255-69-8 | |
| Record name | Fusarenon X | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23255-69-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Fusarenon-X | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023255698 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Fusarenone X | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=197211 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Fusarenon X | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | FUSARENONE X | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0CV8D1DR96 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | FUSARENON X | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3486 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
91-92 °C | |
| Record name | FUSARENON X | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3486 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary target of Fusarenon-X in eukaryotic cells?
A: Fusarenon-X primarily targets the peptidyl transferase center, the catalytic site of the ribosome responsible for protein synthesis. [, , ]
Q2: Does the length of the nascent polypeptide chain influence Fusarenon-X binding to the ribosome?
A: Yes, the ability of Fusarenon-X to bind to the peptidyl transferase center on polyribosomes is dependent on the length of the nascent polypeptide chain, with longer chains potentially hindering its binding. []
Q3: What are some downstream effects observed in cells exposed to Fusarenon-X?
A: Fusarenon-X exposure can induce apoptosis (programmed cell death) in various organs, particularly in the liver, kidney, and spleen. [] It can also lead to immunosuppression by depressing mitogenic responses of lymphocytes and inducing suppressor macrophages. [, ]
Q4: What is the molecular formula and weight of Fusarenon-X?
A: The molecular formula of Fusarenon-X is C17H22O8, and its molecular weight is 354.4 g/mol. []
Q5: How does the structure of Fusarenon-X relate to its activity compared to other trichothecenes?
A: Fusarenon-X belongs to the type B trichothecenes. Compared to other trichothecenes, its activity is generally considered moderate. For instance, T-2 toxin often displays higher toxicity. Studies comparing emetic potency place Fusarenon-X's potency between that of deoxynivalenol and nivalenol. []
Q6: What is known about the absorption, distribution, metabolism, and excretion (ADME) of Fusarenon-X?
A: While detailed ADME studies are limited, research suggests that Fusarenon-X can be absorbed orally and distributed to various organs, including the liver, kidney, and spleen, where it exerts toxic effects. [, ]
Q7: What are the effects of Fusarenon-X exposure during pregnancy in animal models?
A: Studies in mice have shown that Fusarenon-X exposure during pregnancy can induce abortion, inhibit embryo implantation, and cause fetal growth retardation. These effects are dose-dependent and vary depending on the timing of exposure. []
Q8: What cell types are particularly susceptible to Fusarenon-X-induced apoptosis?
A: Fusarenon-X appears to induce apoptosis in various cell types, with notable sensitivity observed in hepatocytes around the central lobular zone of the liver, proximal tubular cells of the kidney, and hematopoietic cells in the red pulp area of the spleen. []
Q9: What in vitro models have been used to study the effects of Fusarenon-X on lymphocyte function?
A: Researchers have utilized mitogen-stimulated lymphocyte proliferation assays to investigate the immunosuppressive effects of Fusarenon-X. These studies have demonstrated that the compound inhibits both T-cell and B-cell mitogen-induced proliferation, indicating a broad immunosuppressive activity. []
Q10: Have any mechanisms of resistance to Fusarenon-X been identified?
A: Studies using yeast mutants resistant to trichodermin, another trichothecene mycotoxin, have shown that alterations in the ribosomal peptidyl transferase center can confer cross-resistance to Fusarenon-X. This suggests that mutations affecting the binding site of Fusarenon-X on the ribosome can lead to resistance. []
Q11: What are the primary toxicological concerns associated with Fusarenon-X?
A11: Fusarenon-X is a cytotoxic mycotoxin known to cause various adverse effects, including:
- Immunosuppression: It suppresses the immune system by interfering with lymphocyte function and inducing suppressor cells. [, ]
- Gastrointestinal disturbances: It is known to cause emesis (vomiting) in various species, including mink, pigs, and dogs. []
- Growth retardation: Exposure during pregnancy can lead to fetal growth retardation in animal models. []
- Apoptosis: It can induce programmed cell death in various organs, including the liver, kidney, and spleen. []
Q12: Have any long-term carcinogenic effects been observed with Fusarenon-X exposure in animal models?
A: While long-term studies in rats revealed a low overall tumor incidence, some unusual tumors were observed only in the Fusarenon-X treated groups, suggesting a potential for carcinogenic effects. [] Further research is needed to fully elucidate its carcinogenic potential.
Q13: What analytical techniques are commonly employed for the detection and quantification of Fusarenon-X in food and feed samples?
A13: Various analytical methods have been developed and validated for the analysis of Fusarenon-X. Commonly employed techniques include:
- Gas Chromatography-Mass Spectrometry (GC-MS): This method provides high sensitivity and selectivity for the detection and quantification of Fusarenon-X. [, ]
- High-Performance Liquid Chromatography (HPLC): HPLC coupled with various detectors, such as diode-array detection (DAD) or mass spectrometry (MS), allows for the separation and quantification of Fusarenon-X in complex matrices. [, , , , ]
- Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS): This technique offers enhanced sensitivity and resolution compared to traditional HPLC methods, enabling the detection of Fusarenon-X at very low levels. [, , , ]
Q14: What are the key parameters considered during the validation of analytical methods for Fusarenon-X determination?
A14: Method validation is crucial for ensuring the reliability and accuracy of analytical results. Key parameters assessed during validation include:
Q15: When was Fusarenon-X first isolated and characterized?
A: While a specific year for its initial discovery is not provided in these articles, research on Fusarenon-X and its effects on protein synthesis dates back to at least the 1970s. []
Q16: How does research on Fusarenon-X contribute to broader scientific understanding beyond its direct toxicological impact?
A16: The study of Fusarenon-X extends beyond its toxicological relevance and provides valuable insights into:
- Plant-Pathogen Interactions: Investigating its detoxification in plants, such as through glucosylation by specific UDP-glucosyltransferases, sheds light on plant defense mechanisms against fungal pathogens. []
Q17: Is there a correlation between environmental factors and the production of Fusarenon-X by Fusarium species?
A: Yes, research indicates that environmental factors like temperature and nutrient availability significantly influence Fusarenon-X production. For example, its production is favored at moderate temperatures (around 27°C) and enhanced by the presence of peptone or yeast extract in the growth medium. [] Similarly, precipitation patterns have been linked to varying levels of Fusarenon-X contamination in wheat. [, ]
Q18: How does the contamination of agricultural products with Fusarenon-X affect human health?
A18: Fusarenon-X contamination of staple foods like wheat and barley poses a potential risk to human health. Its presence can lead to food poisoning characterized by vomiting and gastrointestinal discomfort. While no direct link between Fusarenon-X and specific human diseases has been established definitively, its known toxicity raises concerns regarding its long-term impact on human health, particularly concerning its potential carcinogenicity and immunosuppressive effects.
Q19: Can the type of cereal influence the type and quantity of Fusarium mycotoxins produced?
A: Yes, the type of cereal substrate can influence mycotoxin production. Research shows that while rice supports the highest toxicity levels of Fusarenon-X, other grains like barley, wheat, and corn also support its production to varying degrees. [] Additionally, different Fusarium species exhibit preferences for specific cereals, impacting the profile of mycotoxins found.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


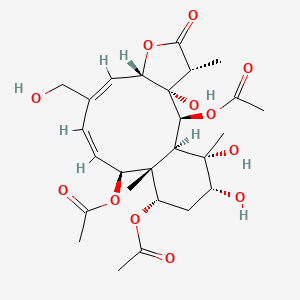
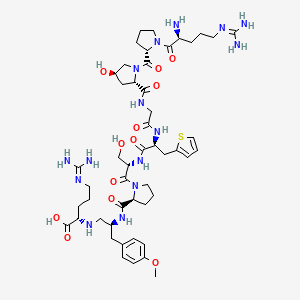


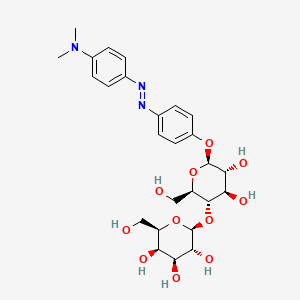
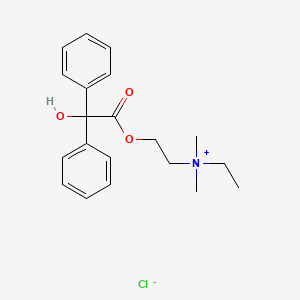
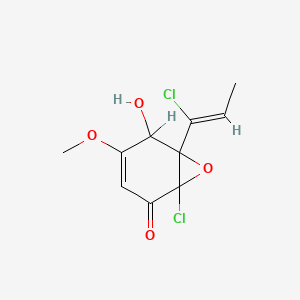


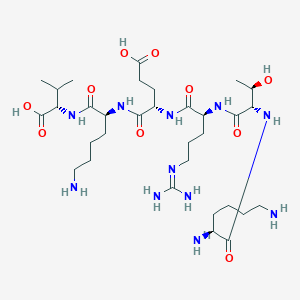
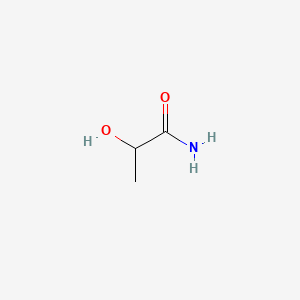
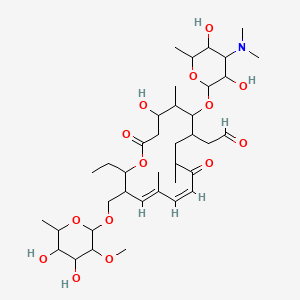
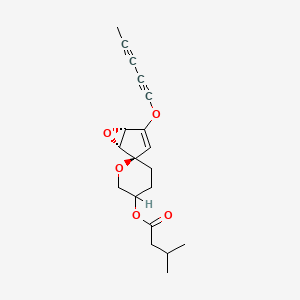
![4-[(Z)-2-hydroxy-5-methyl-7-[(4Z,6Z,10Z)-3-methyl-12-oxo-1-oxacyclododeca-4,6,10-trien-2-yl]-4-oxooct-6-enyl]piperidine-2,6-dione](/img/structure/B1674231.png)
